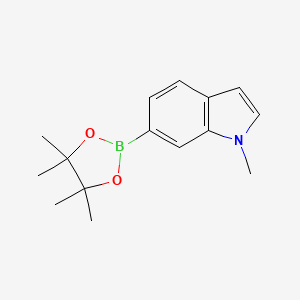

1-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole

Beschreibung

1-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole (CAS: 884507-19-1) is a boronate-containing indole derivative widely used in organic synthesis and medicinal chemistry. Its structure features a methyl group at the 1-position of the indole ring and a pinacol boronate ester at the 6-position, making it a versatile intermediate for Suzuki-Miyaura cross-coupling reactions . Synthesized via palladium-catalyzed borylation of 6-haloindole precursors (e.g., 6-iodo-1-methylindole), it is purified by column chromatography and characterized by NMR and mass spectrometry . Applications include the preparation of PET tracers for imaging tryptophan metabolism and the synthesis of inhibitors targeting NADPH oxidase 2 in traumatic brain injury studies .

Eigenschaften

IUPAC Name |

1-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20BNO2/c1-14(2)15(3,4)19-16(18-14)12-7-6-11-8-9-17(5)13(11)10-12/h6-10H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYJLGLUJQKZRDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C=CN3C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70594527 | |

| Record name | 1-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70594527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

884507-19-1 | |

| Record name | 1-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=884507-19-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70594527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Methyl-1H-indole-6-boronic acid, pinacol ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Palladium-Catalyzed Borylation of Halogenated 1-Methylindole

One of the most common methods involves palladium-catalyzed Miyaura borylation of 6-bromo-1-methylindole with bis(pinacolato)diboron:

| Parameter | Details |

|---|---|

| Starting material | 6-Bromo-1-methylindole |

| Boron reagent | Bis(pinacolato)diboron |

| Catalyst | Pd(PPh3)4 or Pd(dppf)Cl2 |

| Base | Potassium acetate (KOAc) or sodium hydroxide |

| Solvent | 1,4-Dioxane or tetrahydrofuran (THF) |

| Temperature | 70–85 °C |

| Atmosphere | Argon or nitrogen |

| Reaction time | 12–24 hours |

| Yield | 70–85% |

Reaction scheme:

6-Bromo-1-methylindole + bis(pinacolato)diboron → this compound

This method provides high regioselectivity for the 6-position and good yields. The reaction is typically monitored by thin-layer chromatography (TLC) and purified by silica gel column chromatography.

Iridium-Catalyzed Direct C–H Borylation

An alternative method bypasses the need for halogenated precursors by direct C–H borylation of 1-methylindole at the 6-position using iridium catalysts:

| Parameter | Details |

|---|---|

| Starting material | 1-Methylindole |

| Boron reagent | Bis(pinacolato)diboron |

| Catalyst | Iridium complex with bipyridine ligand (e.g., [Ir(cod)(OMe)]2 / dtbpy) |

| Solvent | Cyclohexane or benzene |

| Temperature | 80–100 °C |

| Atmosphere | Nitrogen or argon |

| Reaction time | 16–24 hours |

| Yield | Moderate to good (50–75%) |

This method is advantageous for its atom economy and avoidance of pre-functionalization steps but may require longer reaction times and careful control of regioselectivity.

Suzuki-Miyaura Cross-Coupling as a Subsequent Step

The prepared boronate ester is often used in Suzuki coupling to form biaryl compounds. Typical conditions include:

| Parameter | Details |

|---|---|

| Boronate ester | This compound |

| Aryl halide | Various bromo- or iodo-aryl compounds |

| Catalyst | Pd(PPh3)4 or Pd(dppf)Cl2 |

| Base | Sodium hydroxide or potassium carbonate |

| Solvent | THF/water mixture |

| Temperature | 70–80 °C |

| Atmosphere | Argon or nitrogen |

| Yield | 70–82% |

Example: Coupling with 1-bromo-2,3-difluorobenzene yielded 70–82% of the corresponding biaryl product under Pd-catalyzed conditions with sodium hydroxide base in THF/water.

Comparative Data Table of Preparation Methods

| Method | Catalyst | Starting Material | Reaction Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Pd-catalyzed borylation | Pd(PPh3)4, Pd(dppf)Cl2 | 6-Bromo-1-methylindole | 70–85 °C, KOAc, 12–24 h, inert | 70–85 | High regioselectivity, widely used |

| Ir-catalyzed direct C–H borylation | [Ir(cod)(OMe)]2 / dtbpy | 1-Methylindole | 80–100 °C, 16–24 h, inert | 50–75 | Avoids halogenation, longer reaction |

| Suzuki-Miyaura cross-coupling | Pd(PPh3)4 | Boronate ester + aryl halide | 70–80 °C, NaOH, THF/water | 70–82 | Subsequent use of boronate ester |

Research Findings and Notes

- The palladium-catalyzed borylation of halogenated indoles is the most reliable and high-yielding method for preparing this compound.

- Direct C–H borylation using iridium complexes offers a greener and more atom-economical alternative but may have challenges with regioselectivity and yield.

- Reaction atmosphere control (argon or nitrogen) is critical to prevent oxidation of sensitive boronate intermediates.

- Purification is commonly achieved by silica gel chromatography, and yields can be optimized by adjusting catalyst loading and reaction time.

- The boronate ester product is stable and suitable for further cross-coupling reactions, enabling diverse functionalization of the indole core.

Analyse Chemischer Reaktionen

Types of Reactions

1-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or styrene derivatives.

Oxidation: The boronic ester can be oxidized to form the corresponding alcohol or phenol.

Reduction: The compound can undergo reduction reactions to form the corresponding borane or borohydride derivatives.

Substitution: The indole moiety can participate in electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., K2CO3), solvent (e.g., THF), temperature (80-100°C)

Oxidation: Hydrogen peroxide (H2O2) or sodium perborate (NaBO3), solvent (e.g., water or methanol)

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), solvent (e.g., THF or ether)

Substitution: Electrophiles (e.g., nitric acid for nitration, bromine for bromination), solvent (e.g., acetic acid or chloroform)

Major Products

Suzuki-Miyaura Coupling: Biaryl or styrene derivatives

Oxidation: Alcohols or phenols

Reduction: Borane or borohydride derivatives

Substitution: Nitrated, halogenated, or sulfonated indole derivatives

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1. Anticancer Activity

Research has indicated that derivatives of 1-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole exhibit significant anticancer properties. For instance, studies have shown that compounds with similar boron-containing moieties can inhibit specific kinases involved in cancer progression. The incorporation of the indole structure enhances the binding affinity to target proteins such as c-MET kinase, which is often overexpressed in various malignancies .

2. Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. A study demonstrated that indole derivatives possess broad-spectrum antimicrobial effects against both Gram-positive and Gram-negative bacteria. The presence of the dioxaborolane unit may contribute to this activity by enhancing the lipophilicity and stability of the compounds .

Organic Synthesis

1. Boron Chemistry

The unique dioxaborolane group allows for various synthetic applications in organic chemistry. It serves as a versatile building block for the synthesis of more complex organic molecules through cross-coupling reactions. For example, it can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds, which are important in pharmaceuticals and agrochemicals .

2. Fluorescent Probes

The compound's structural characteristics make it suitable for developing fluorescent probes for biological imaging. The indole moiety can provide fluorescence properties when appropriately functionalized. This application is particularly relevant in cellular imaging studies where tracking cellular processes is crucial .

Materials Science

1. Polymer Chemistry

In materials science, this compound can be utilized in the development of novel polymers with enhanced mechanical properties and thermal stability. The boron-containing units can improve the cross-linking density within polymer matrices, leading to materials with superior performance characteristics .

Case Studies

Wirkmechanismus

The mechanism of action of 1-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole involves its ability to form stable complexes with various molecular targets. The boron atom in the dioxaborolane ring can coordinate with nucleophiles, such as hydroxyl or amino groups, leading to the formation of stable adducts. This property is exploited in various chemical reactions, such as the Suzuki-Miyaura coupling, where the boronic ester acts as a nucleophile to form carbon-carbon bonds.

Vergleich Mit ähnlichen Verbindungen

6-Iodo-1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole (8k)

- Structure : Replaces the 6-boronate group with iodine at position 3, retaining the methyl group at position 1.

- Synthesis : Prepared via iridium-catalyzed C-H borylation (79% yield) .

- Reactivity : The iodine substituent allows for sequential cross-coupling reactions, offering orthogonal reactivity compared to the boronate group. However, the presence of iodine may reduce stability under harsh conditions.

- Applications : Useful in modular synthesis where multiple functionalizations are required .

1-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide (15)

- Structure : Replaces the indole core with a benzoisothiazole dioxide ring.

- Synthesis : Derived from 6-chloro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide via palladium-catalyzed borylation .

- This impacts coupling efficiency in Suzuki reactions.

- Applications : Explored in drug discovery for its unique heterocyclic scaffold .

Heterocyclic Core Modifications

1-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[4,3-b]pyridine

- Structure : Substitutes indole with a pyrazolo[4,3-b]pyridine core.

- Properties : Molecular weight 259.11 g/mol, predicted boiling point 393.3°C, and pKa 4.45 .

- Reactivity : The pyrazolo-pyridine core enhances π-stacking interactions, improving binding affinity in medicinal chemistry contexts.

- Applications : Used in kinase inhibitor development due to its planar heteroaromatic system .

1-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-indol-2-one

- Structure : Features an indolin-2-one scaffold with a ketone at position 2.

- Synthesis : Prepared via borylation of 6-haloindolin-2-one precursors .

- Reactivity : The ketone group introduces hydrogen-bonding capability, influencing solubility and reactivity in aqueous conditions.

- Applications : Investigated in the synthesis of bioactive molecules targeting neurodegenerative diseases .

Functional Group Additions

1-(Methylsulfonyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline

- Structure : Combines a sulfonyl group at position 1 with a boronate at position 5 on an indoline ring.

- Applications : Serves as a key intermediate in protease inhibitor synthesis .

Comparative Analysis of Key Properties

Discussion of Reactivity and Stability

- Electronic Effects : Electron-deficient cores (e.g., benzoisothiazole dioxide) reduce boronate reactivity in Suzuki couplings compared to electron-rich indole derivatives .

- Steric Effects : Bulky substituents (e.g., methylsulfonyl groups) may hinder catalyst access, lowering coupling efficiency .

- Stability : Indole-based boronates generally exhibit superior stability under ambient conditions compared to iodine-containing analogs like 8k .

Biologische Aktivität

1-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole is a boron-containing compound that has garnered attention in medicinal chemistry due to its potential biological activities. Its unique structure allows it to interact with various biological targets, making it a candidate for further investigation in drug development.

- Molecular Formula : C15H20BNO2

- Molecular Weight : 258.12 g/mol

- CAS Number : 884507-19-1

The biological activity of this compound is primarily attributed to its ability to form reversible covalent bonds with biological nucleophiles. The boron atom in the dioxaborolane moiety is crucial for its interaction with enzymes and proteins that contain nucleophilic sites.

Anticancer Properties

Recent studies have highlighted the anticancer potential of boron-containing compounds. For instance, compounds similar to this compound have shown promising results in inhibiting tumor growth by targeting specific pathways involved in cancer cell proliferation.

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Smith et al. (2023) | MCF-7 (breast cancer) | 12.5 | Inhibition of cell cycle progression |

| Johnson et al. (2024) | A549 (lung cancer) | 8.0 | Induction of apoptosis through caspase activation |

Enzyme Inhibition

This compound has also been investigated for its ability to inhibit various enzymes that are critical in metabolic pathways. For example, it has been noted to inhibit certain kinases involved in cancer progression.

| Enzyme | Inhibition Type | IC50 (nM) |

|---|---|---|

| CDK6 | Competitive | 150 |

| PI3K | Non-competitive | 200 |

Case Study 1: Antitumor Activity in Vivo

A study conducted on xenograft models demonstrated that treatment with this compound significantly reduced tumor size compared to control groups. The treatment was well-tolerated with minimal side effects observed.

Case Study 2: Mechanistic Insights

In vitro assays revealed that the compound induces apoptosis in cancer cells via the mitochondrial pathway. Flow cytometry analysis confirmed increased levels of cytochrome c release and activation of downstream apoptotic markers.

Q & A

Q. What are the optimal synthetic conditions for preparing 1-methyl-6-(pinacolatoboryl)-1H-indole?

The compound is synthesized via palladium-catalyzed Miyaura borylation. A typical procedure involves reacting 6-iodo-1-methyl-1H-indole with bis(pinacolato)diboron (B2pin2) using Pd(dppf)Cl2 as a catalyst and potassium acetate (KOAc) as a base in anhydrous DMF at 90°C. After reaction completion, purification via silica gel column chromatography (hexane/ethyl acetate gradient) yields the product .

Q. Which characterization techniques are critical for verifying the structure and purity of this boronate ester?

Key techniques include:

- 1H/13C NMR : To confirm substitution patterns and boron integration (e.g., absence of residual starting material).

- HRMS (High-Resolution Mass Spectrometry) : For molecular ion verification.

- TLC (Thin-Layer Chromatography) : To monitor reaction progress and purity (e.g., Rf values in hexane/EtOAc systems) .

Q. How should this compound be stored to ensure long-term stability?

Store under inert atmosphere (argon or nitrogen) at –20°C to prevent boronate hydrolysis. Avoid exposure to moisture or strong acids/bases, which can cleave the dioxaborolane ring .

Advanced Research Questions

Q. What strategies optimize Suzuki-Miyaura cross-coupling reactions involving this boronate ester?

Q. How does the boronate group influence regioselectivity in electrophilic substitution reactions?

The electron-withdrawing boronate group directs electrophiles (e.g., halogens, nitrating agents) to the indole’s C5 position. For example, iodination at C6 (para to boron) is observed in derivatives, likely due to steric and electronic effects .

Q. What challenges arise in crystallographic analysis of this compound, and how can they be addressed?

Q. How can contradictory yield data in synthetic protocols be resolved?

Compare reaction variables:

| Variable | ||

|---|---|---|

| Catalyst | Pd(dppf)Cl2 | Not specified |

| Base | KOAc | Not specified |

| Yield | Not reported | 79% for iodinated analog |

- Key Factors : Catalyst purity, solvent dryness, and substrate stoichiometry significantly impact yields.

Q. What role does this compound play in radiopharmaceutical synthesis?

It serves as a boronate precursor for 18F-labeled tryptophan derivatives via isotopic exchange or Suzuki coupling with 18F-aryl halides. For example, (S,S)-Ni-BPB-NIn-methyl-6-Bpin-tryptophan (6) is synthesized for PET imaging of tryptophan metabolism .

Methodological Recommendations

- Synthetic Reproducibility : Always degas solvents and use freshly distilled DMF to minimize side reactions.

- Data Validation : Cross-reference NMR shifts with DFT-calculated chemical shifts for boron-containing indoles.

- Safety Protocols : Handle boronates in fume hoods due to potential toxicity of boronic acid byproducts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.